N-(furan-2-ylmethyl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide
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Description
N-(furan-2-ylmethyl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.363. The purity is usually 95%.
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Biological Activity
N-(furan-2-ylmethyl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C19H20N2O3 and has a molecular weight of 320.38 g/mol. The structural components include a furan moiety, an isoxazole ring, and a benzofuran derivative, which contribute to its unique biological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of benzofuran have shown promising results against various cancer cell lines. A study highlighted that certain benzofuran derivatives demonstrated growth inhibition (GI50) values ranging from 0.20 to 2.58 μM against the National Cancer Institute's 60 human cancer cell lines panel .
Table 1: Anticancer Activity of Related Compounds
Compound Name | GI50 (μM) | Cell Line Tested |
---|---|---|
Benzofuran Derivative A | 0.20 | Various |
Benzofuran Derivative B | 2.58 | Various |
This compound | TBD | TBD |
Antimicrobial Properties
The antimicrobial activity of compounds containing furan and isoxazole rings has been documented in several studies. For example, derivatives similar to this compound have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as GABA aminotransferase (GABA-AT), which raises GABA levels in the brain, potentially aiding in the treatment of neurological disorders .
- Cell Cycle Arrest : Many anticancer agents induce cell cycle arrest at various phases, preventing cancer cells from proliferating.
- Induction of Apoptosis : Compounds with similar structures have been reported to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Study on Benzofuran Derivatives : A study conducted on a series of benzofuran derivatives demonstrated their potential in inhibiting tumor growth in xenograft models. The derivatives were administered at varying doses, showing a dose-dependent response in tumor size reduction .
- Isoxazole Derivatives Against Pathogens : Research on isoxazole derivatives indicated their effectiveness against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-7-14-8-13(4-5-17(14)24-12)18-9-15(21-25-18)10-19(22)20-11-16-3-2-6-23-16/h2-6,8-9,12H,7,10-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAERTXBXJBBBPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.